Talaroconvolutin A is a novel compound derived from the endophytic fungus Talaromyces convolutispora, which is associated with the Chinese herbal medicine Panax notoginseng. This compound has garnered attention for its potential as a ferroptosis inducer, particularly in the context of cancer therapy, specifically colorectal cancer. Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides to lethal levels, distinguishing it from apoptosis and necrosis. Talaroconvolutin A exhibits a unique mechanism of action that targets cancer cells without triggering apoptosis, making it a promising candidate for further research in cancer treatment.
Talaroconvolutin A is classified as a natural product, specifically a secondary metabolite produced by the endophytic fungus Talaromyces convolutispora. The compound has been isolated and characterized through various extraction and purification techniques, reflecting its potential utility in pharmacology. Its classification as a ferroptosis inducer positions it within the broader category of compounds that modulate cell death pathways, offering insights into therapeutic strategies for cancer treatment.
The synthesis of Talaroconvolutin A involves several steps, primarily focusing on large-scale fermentation and extraction processes. The initial cultivation of Talaromyces convolutispora occurs in potato dextrose broth, followed by large-scale fermentation using rice and glucose solutions. The extraction process utilizes ultrasonic extraction with a mixture of chloroform and methanol, followed by solvent evaporation to yield a crude extract.
The purification process includes silica gel column chromatography with gradient elution using dichloromethane and methanol mixtures. Further purification is achieved through semi-preparative high-performance liquid chromatography (HPLC), resulting in the isolation of Talaroconvolutin A in substantial quantities suitable for biological testing .
Talaroconvolutin A has a complex molecular structure characterized by multiple functional groups that contribute to its bioactivity. The detailed structural elucidation has been performed using nuclear magnetic resonance (NMR) spectroscopy, confirming its stereochemistry and functional group arrangement. The molecular formula and weight data are essential for understanding its reactivity and interaction with biological targets.
The chemical structure can be represented as follows:
This formula indicates the presence of carbon, hydrogen, and oxygen atoms, which are crucial for its biological activity.
Talaroconvolutin A primarily induces ferroptosis in cancer cells through specific biochemical pathways. It increases reactive oxygen species (ROS) levels, leading to oxidative stress that triggers cell death. The compound has been shown to down-regulate the expression of the cystine/glutamate antiporter SLC7A11, which is essential for cysteine uptake, thereby reducing glutathione levels and promoting ferroptosis .
Additionally, Talaroconvolutin A enhances the expression of arachidonic acid lipoxygenase 3 (ALOXE3), further contributing to lipid peroxidation processes critical for ferroptosis induction.
The mechanism by which Talaroconvolutin A exerts its effects involves multiple steps:
These mechanisms have been validated through various experimental approaches including transcriptomics and proteomics analyses .
Relevant data on melting point or boiling point are not widely reported but can be determined through experimental characterization.
Talaroconvolutin A holds significant potential in scientific research, particularly in oncology. Its ability to induce ferroptosis makes it a candidate for developing new cancer therapies aimed at overcoming resistance mechanisms associated with traditional treatments. Studies highlight its efficacy against colorectal cancer cells both in vitro and in vivo, suggesting that it could be integrated into treatment regimens targeting this malignancy .
Furthermore, ongoing research may explore its applications beyond colorectal cancer, potentially extending to other types of tumors where ferroptosis plays a critical role in tumor suppression.
Talaroconvolutin A (TalaA) is a bioactive secondary metabolite isolated from the filamentous fungus Talaromyces convolutus (previously classified under Penicillium genera). This species was first described from saprophytic environments and later identified as an endophyte—a microorganism residing within plant tissues without causing disease. Strain-specific isolates of T. convolutus demonstrate significant biosynthetic potential, with the species producing a suite of convolutin compounds (A–D). Bioprospecting efforts targeting this fungus stem from broader scientific interest in Talaromyces species, which are renowned for generating structurally complex metabolites with pharmaceutical relevance. The fermentation of T. convolutus typically occurs on solid rice-based media, followed by organic solvent extraction and chromatographic purification, yielding TalaA in milligram quantities (approximately 25mg per 150 flasks) [2] [5].
Talaroconvolutin A (C₃₅H₄₉NO₅; molecular weight 563.78 Da) belongs to the meroterpenoid class—hybrid natural products biosynthesized through mixed terpenoid and polyketide pathways. Its intricate structure features a highly functionalized pentacyclic core with multiple chiral centers, including a rare conjugated system fused to a γ-lactam ring. Key functional groups include hydroxyl groups, ketone moieties, and olefinic bonds contributing to its reactivity. The compound’s three-dimensional conformation, particularly the stereochemistry at C-21 (trans-fused decalin system), is critical for its bioactivity. Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm its structure, with characteristic signals including δH 5.70 (H-15), δC 178.9 (C-22 lactam carbonyl), and δC 199.5 (C-1 ketone) [2] [5].
Table 1: Structural Characteristics of Talaroconvolutin A
Property | Value/Description |
---|---|
Molecular Formula | C₃₅H₄₉NO₅ |
Molecular Weight | 563.78 Da |
IUPAC Name | (3R,3aR,7S,8aR)-3-[(E)-3,7-Dimethylocta-2,6-dien-1-yl]-6,8a-dimethyl-5-oxo-3,3a,4,5,6,7,8,8a-octahydroazuleno[4,5-b]furan-2,7-diol |
Key Functional Groups | γ-Lactam, ketone, hydroxyls, conjugated diene |
Biosynthetic Class | Meroterpenoid |
Stereochemistry | Multiple chiral centers (e.g., 3R,3aR,7S,8aR) |
Spectral Signature (¹³C NMR) | 199.5 (C-1), 178.9 (C-22), 121.5 (C-3), 140.2 (C-4) |
While Talaromyces convolutus itself lacks documented use in traditional medical systems, its ecological niche as an endophyte in underexplored medicinal plants suggests potential indirect roles in plant bioactivity. Historically, fungi (e.g., Piptoporus betulinus for wound staunching, Usnea spp. for antimicrobial applications) have served as sources of therapeutic agents across diverse cultures [1] [3]. Modern drug discovery shifted focus towards such microorganisms through bioprospecting—systematically screening microbial extracts for bioactivity. TalaA exemplifies this approach: Initially isolated during antifungal screening in 2000, its anticancer potential remained unexplored until recent investigations revealed its potent ferroptosis-inducing properties. This reflects a broader paradigm where traditional knowledge of organism utility guides the targeted isolation of novel pharmacophores [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7